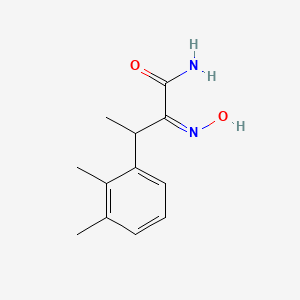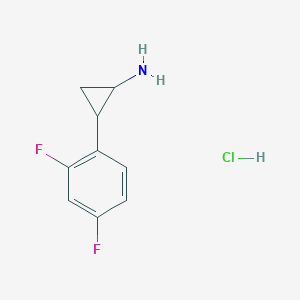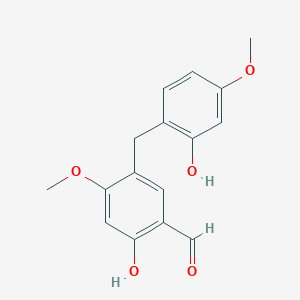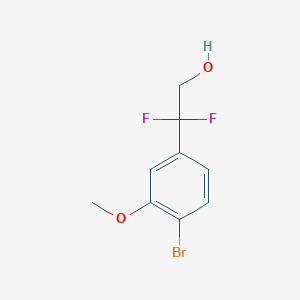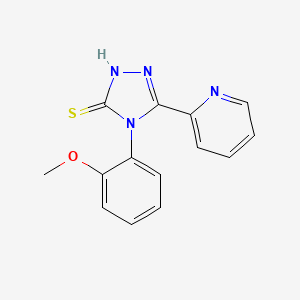
(9Z)-12-Oxo-9-dodecenoicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-12-Oxo-9-dodecenoic acid is an organic compound that belongs to the family of unsaturated fatty acids It is characterized by the presence of a keto group at the 12th carbon and a double bond in the 9th position in the Z configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-12-Oxo-9-dodecenoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the ozonolysis of oleic acid, followed by reductive workup to yield the desired keto acid. The reaction conditions often include the use of ozone (O₃) as the oxidizing agent and a reducing agent such as zinc (Zn) or dimethyl sulfide (DMS) to cleave the ozonide intermediate.
Industrial Production Methods
On an industrial scale, the production of (9Z)-12-Oxo-9-dodecenoic acid can be achieved through the catalytic oxidation of unsaturated fatty acids. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or methanol to ensure efficient conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z)-12-Oxo-9-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(9Z)-12-Oxo-9-dodecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (9Z)-12-Oxo-9-dodecenoic acid involves its interaction with specific molecular targets and pathways. The keto group and the double bond in the Z configuration play crucial roles in its reactivity and biological activity. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes such as inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z)-12-Oxo-9-octadecenoic acid: Similar structure but with a longer carbon chain.
(9Z)-12-Hydroxy-9-dodecenoic acid: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
(9Z)-12-Oxo-9-dodecenoic acid is unique due to its specific keto group and double bond configuration, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(E)-12-oxododec-9-enoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5+ |
Clé InChI |
KIHXTOVLSZRTHJ-FNORWQNLSA-N |
SMILES isomérique |
C(CCC/C=C/CC=O)CCCC(=O)O |
SMILES canonique |
C(CCCC=CCC=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


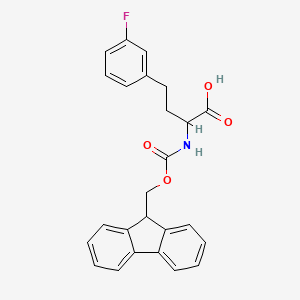
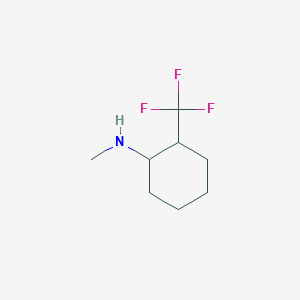
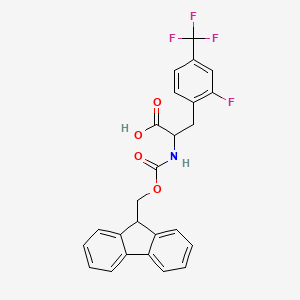
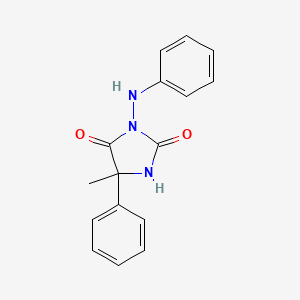


![4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)
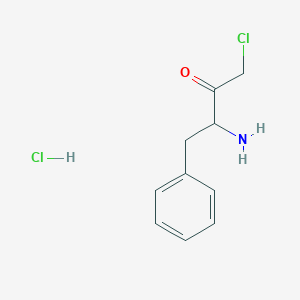
![6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12307204.png)
